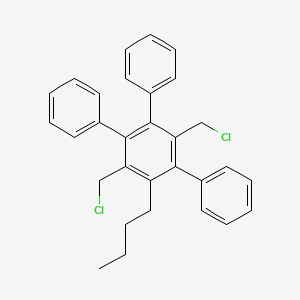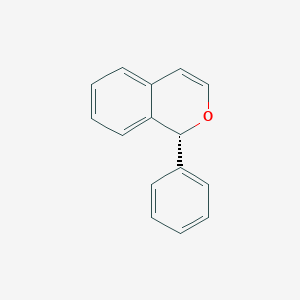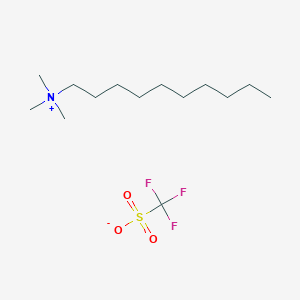
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene is an organic compound characterized by its complex aromatic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives, followed by chloromethylation. The reaction conditions often require the use of strong acids like hydrochloric acid or Lewis acids such as aluminum chloride to facilitate the alkylation and chloromethylation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can convert the chloromethyl groups to methyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Applications De Recherche Scientifique
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and materials with unique electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological macromolecules.
Medicinal Chemistry: Explored for its potential as a building block in drug development.
Mécanisme D'action
The mechanism of action of 1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene involves its ability to participate in various chemical reactions due to the presence of reactive chloromethyl groups. These groups can interact with nucleophiles, leading to the formation of new chemical bonds. The aromatic structure also allows for π-π interactions with other aromatic compounds, influencing its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Comparison
1-Butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene is unique due to its triphenylbenzene core, which provides a rigid and planar structure. This distinguishes it from compounds like 1-Butyl-2,5-bis(chloromethyl)pyrrolidine hydrochloride, which has a more flexible pyrrolidine ring. The presence of multiple phenyl groups also enhances its potential for π-π interactions, making it more suitable for applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
918643-72-8 |
|---|---|
Formule moléculaire |
C30H28Cl2 |
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
1-butyl-2,5-bis(chloromethyl)-3,4,6-triphenylbenzene |
InChI |
InChI=1S/C30H28Cl2/c1-2-3-19-25-26(20-31)29(23-15-9-5-10-16-23)30(24-17-11-6-12-18-24)27(21-32)28(25)22-13-7-4-8-14-22/h4-18H,2-3,19-21H2,1H3 |
Clé InChI |
DMHMJKKHCIHQBV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C(=C(C(=C1C2=CC=CC=C2)CCl)C3=CC=CC=C3)C4=CC=CC=C4)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]-](/img/structure/B14175813.png)

![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline)](/img/structure/B14175818.png)
![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14175827.png)
![N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14175829.png)
![Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate](/img/structure/B14175834.png)


![4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-](/img/structure/B14175866.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B14175871.png)
